molecular formula C19H15ClN4O3S B2846293 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 713083-65-9

3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No. B2846293
CAS RN: 713083-65-9
M. Wt: 414.86
InChI Key: BMAAERCISRCJPV-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Quinoxalines are known to exhibit diverse pharmacological activities .


Chemical Reactions Analysis

Quinoxalines can undergo various reactions including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .

Scientific Research Applications

Antimicrobial Applications

A study on the synthesis and evaluation of quinoline and sulfonamide derivatives, including compounds structurally related to 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide, demonstrated significant antimicrobial activity. These compounds were synthesized aiming to explore their potential as antimicrobial agents against Gram-positive bacteria, showcasing the versatility of sulfonamide derivatives in combating microbial resistance (Biointerface Research in Applied Chemistry, 2019).

Anticancer Activities

Research on quinoxaline sulfonamides has revealed their potential as anticancer agents. For instance, a study on the crystal structure of an antitumor agent structurally similar to 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide found it to have significant implications in cancer treatment due to its geometry and intermolecular interactions, indicating its role in the design of new anticancer drugs (Acta Crystallographica Section C-crystal Structure Communications, 1994). Another study emphasized the synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives, highlighting the importance of such compounds in searching for new anticancer agents (European journal of medicinal chemistry, 2011).

Chemical Synthesis and Structural Analysis

The synthesis of sulfonamide derivatives, including those related to 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide, involves complex chemical reactions that yield compounds with potential for various applications. Studies detail the chemical synthesis processes and the molecular structures of these compounds, providing insights into their potential functionalities and applications in scientific research (Tetrahedron, 2011; International Journal of Molecular Sciences, 2018).

Novel Synthesis Methods

Explorations into novel synthesis methods for producing sulfonamide derivatives have been documented. These methods not only expand the chemical repertoire of sulfonamide-based compounds but also enhance the efficiency and selectivity of their synthesis, further broadening their potential research and application scopes (Chemistry, 2014).

Future Directions

The future research directions could involve studying the biological activity of this compound and its potential applications in medicine, given the known activities of quinoxaline derivatives .

properties

IUPAC Name

3-chloro-N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c20-13-5-3-7-15(11-13)28(25,26)24-19-18(21-12-14-6-4-10-27-14)22-16-8-1-2-9-17(16)23-19/h1-11H,12H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAAERCISRCJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

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